molecular formula C9H7F2NO2 B13606331 5-(2,3-Difluorophenyl)oxazolidin-2-one

5-(2,3-Difluorophenyl)oxazolidin-2-one

Cat. No.: B13606331
M. Wt: 199.15 g/mol
InChI Key: MXVDJDKBCCAUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Difluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibiotics. The presence of the difluorophenyl group enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have enhanced biological activity or different pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is primarily bacteriostatic, but it can be bactericidal against certain strains . The molecular targets include the 23S ribosomal RNA of the 50S subunit, which is crucial for the compound’s antibacterial activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

5-(2,3-difluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H7F2NO2/c10-6-3-1-2-5(8(6)11)7-4-12-9(13)14-7/h1-3,7H,4H2,(H,12,13)

InChI Key

MXVDJDKBCCAUAB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.